2-ethyl-N-(1-phenylethyl)butanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-N-(1-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-12(5-2)14(16)15-11(3)13-9-7-6-8-10-13/h6-12H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMULJWICALWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Ethyl N 1 Phenylethyl Butanamide
Classic Amide Bond Formation Strategies Applied to 2-ethyl-N-(1-phenylethyl)butanamide
Traditional methods for creating amide bonds remain fundamental in organic synthesis due to their reliability and broad applicability. These strategies typically involve the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine.
Carbodiimide-Mediated Coupling Approaches
Carbodiimide-mediated coupling is a widely used method for amide bond formation due to its mild reaction conditions and operational simplicity. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed to activate the carboxylic acid.
The reaction mechanism involves the addition of the carboxylate from 2-ethylbutanoic acid to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, 1-phenylethylamine (B125046). The reaction is often carried out in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), or an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization at the chiral center of the amine. researchgate.net The primary byproduct of DCC-mediated coupling is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration.
Table 1: Carbodiimide-Mediated Synthesis of this compound
| Reactant/Reagent | Role | Notes |
|---|---|---|
| 2-ethylbutanoic acid | Carboxylic Acid Source | Provides the acyl group for the amide. |
| 1-phenylethylamine | Amine Source | Acts as the nucleophile. |
| DCC or EDC | Coupling Agent | Activates the carboxylic acid. |
| HOBt or DMAP (optional) | Additive/Catalyst | Improves efficiency and reduces side reactions. |
| Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | Solvent | Aprotic solvent to dissolve reactants. |
Acyl Chloride Activation Methods
The conversion of the carboxylic acid to a more reactive acyl chloride is a robust and traditional two-step method for amide synthesis. chemguide.co.uk First, 2-ethylbutanoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding 2-ethylbutanoyl chloride. This intermediate is highly electrophilic and is typically used immediately without extensive purification.
In the second step, the freshly prepared 2-ethylbutanoyl chloride is reacted with 1-phenylethylamine. This reaction is vigorous and produces hydrogen chloride (HCl) as a byproduct. To neutralize the acid and drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, is required. chemguide.co.uk The amine reactant itself can also be used in excess (two equivalents) to serve as both the nucleophile and the acid scavenger.
Table 2: Acyl Chloride Method for this compound Synthesis
| Step | Reactants/Reagents | Product of Step |
|---|---|---|
| 1. Acyl Chloride Formation | 2-ethylbutanoic acid, Thionyl chloride (SOCl₂) | 2-ethylbutanoyl chloride |
| 2. Amide Formation | 2-ethylbutanoyl chloride, 1-phenylethylamine, Triethylamine (base) | This compound |
Mixed Anhydride (B1165640) Synthesis Routes
The mixed anhydride method is another effective strategy for activating carboxylic acids under mild conditions, making it particularly useful in peptide synthesis and for complex molecules. highfine.comresearchgate.net This route involves the reaction of the carboxylic acid, 2-ethylbutanoic acid, with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). google.com
This initial step, typically performed at low temperatures (e.g., -15 °C), generates a mixed carboxylic-carbonic anhydride. This anhydride is a potent acylating agent. The subsequent addition of 1-phenylethylamine to the reaction mixture results in nucleophilic attack on the carbonyl group derived from the 2-ethylbutanoic acid. The choice of a sterically hindered chloroformate, like isobutyl chloroformate, helps ensure that the nucleophilic attack occurs selectively at the desired carbonyl center. highfine.com
Table 3: Mixed Anhydride Route to this compound
| Reactant/Reagent | Role | Key Conditions |
|---|---|---|
| 2-ethylbutanoic acid | Carboxylic Acid Source | Activation at low temperature (e.g., -15 °C to 0 °C) to form the mixed anhydride. |
| Isobutyl chloroformate | Activating Agent | |
| N-methylmorpholine (NMM) | Base | |
| 1-phenylethylamine | Amine Source (Nucleophile) | Added after anhydride formation; reaction proceeds to completion. |
Enantioselective Synthesis of this compound
The structure of this compound contains two chiral centers: one at the carbon bearing the ethyl groups in the butanamide moiety and one at the benzylic carbon of the phenylethyl group. This gives rise to four possible stereoisomers. Enantioselective synthesis aims to produce a specific stereoisomer in high purity.
Chiral Auxiliaries in Diastereoselective Synthesis
In the synthesis of this compound, the amine reactant, 1-phenylethylamine, is itself a readily available chiral molecule. It can be procured in enantiomerically pure forms, such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine. This allows it to function as a chiral auxiliary. nih.gov
When a single enantiomer of the amine, for example (R)-1-phenylethylamine, is reacted with racemic 2-ethylbutanoic acid (or its activated derivative), a mixture of two diastereomers is formed: (R)-2-ethyl-N-((R)-1-phenylethyl)butanamide and (S)-2-ethyl-N-((R)-1-phenylethyl)butanamide. Diastereomers possess different physical and chemical properties, which allows for their separation using standard laboratory techniques such as fractional crystallization or silica (B1680970) gel chromatography. Once separated, each diastereomer represents an enantiomerically pure form of the final product with respect to both chiral centers.
Table 4: Diastereoselective Synthesis Using a Chiral Amine
| Reactants | Products (Diastereomeric Mixture) | Separation Method |
|---|---|---|
| Racemic 2-ethylbutanoic acid + (R)-1-phenylethylamine | (R,R)-2-ethyl-N-(1-phenylethyl)butanamide and (S,R)-2-ethyl-N-(1-phenylethyl)butanamide | Chromatography or Crystallization |
Asymmetric Catalysis for Enantiomeric Excess Control
Asymmetric catalysis offers a more elegant and atom-economical approach to generating a single enantiomer. mdpi.com Instead of separating diastereomers, a chiral catalyst is used to selectively produce one enantiomer over the other, resulting in a product with a high enantiomeric excess (e.e.).
A potential strategy for the enantioselective synthesis of this compound is the catalytic kinetic resolution of one of the racemic starting materials. For instance, racemic 1-phenylethylamine could be subjected to acylation with an excess of 2-ethylbutanoic anhydride in the presence of a chiral catalyst (e.g., a chiral lipase (B570770) or a synthetic catalyst). The catalyst would preferentially acylate one enantiomer of the amine (e.g., the R-enantiomer) at a much faster rate, leaving the other enantiomer (the S-enantiomer) largely unreacted. The resulting amide and the unreacted amine can then be separated, yielding the desired amide in high enantiomeric purity.
Table 5: Hypothetical Kinetic Resolution via Asymmetric Catalysis
| Reactants | Catalyst | Principle | Outcome |
|---|---|---|---|
| Racemic 1-phenylethylamine + 2-ethylbutanoic anhydride | Chiral Catalyst (e.g., Lipase) | Kinetic Resolution | Formation of one enantiomer of the amide at a faster rate, leaving the opposite enantiomer of the amine unreacted. |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amides, offering a metal-free alternative to traditional methods. These reactions often utilize small organic molecules to catalyze transformations with high enantioselectivity. While specific organocatalytic syntheses of this compound are not extensively documented in publicly available literature, the principles of organocatalytic amidation can be applied.
For instance, chiral phosphoric acids have been successfully employed in the atroposelective N-acylation of quinazolinone-type benzamides with cinnamic anhydrides, achieving high yields and enantioselectivities. nih.gov This highlights the potential of chiral Brønsted acids to activate substrates towards nucleophilic attack by an amine. Another relevant approach involves the asymmetric allylation of N-acylimines catalyzed by chiral BINOL-derived organocatalysts, which has shown high enantioselectivities for a range of substrates. nih.gov The direct synthesis of Fmoc-protected homoallylic amines has also been achieved through a three-component coupling catalyzed by a chiral disulfonimide. nih.gov These methodologies underscore the potential for developing a specific organocatalytic route to this compound.
A hypothetical organocatalytic approach could involve the activation of 2-ethylbutanoic acid or a derivative by a chiral organocatalyst, followed by the addition of 1-phenylethylamine. The catalyst's chiral environment would be crucial in differentiating between the enantiomers of the amine, leading to a diastereoselective synthesis of the final amide.
| Catalyst Type | General Substrates | Key Features | Potential Application for Target Compound |
| Chiral Phosphoric Acids | Amides, Anhydrides | Atroposelective acylation | Diastereoselective acylation of 1-phenylethylamine |
| Chiral BINOL Derivatives | N-Acylimines, Allylboronates | High enantioselectivity in allylation | Not directly applicable |
| Chiral Disulfonimides | Aldehydes, Amines, Allylsilanes | Three-component coupling | Not directly applicable |
Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis offers a versatile and highly efficient platform for the synthesis of chiral amines and amides. nih.govacs.org These methods often involve the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
Recent advancements have focused on the enantioselective synthesis of γ-chiral amides through copper-catalyzed reductive relay hydroaminocarbonylation. nih.gov This strategy allows for the creation of a chiral center at a remote position from the amide bond. While this specific methodology is for γ-chiral amides, the underlying principles of using chiral copper complexes could be adapted for the synthesis of α-chiral amides like this compound.
Tantalum-based catalysts have also shown promise in the efficient synthesis of chiral amines from simple amines and alkenes in a 100% atom-economic reaction. cognit.ca This "alpha-alkylation of amines" presents a novel and green approach to constructing chiral amine building blocks. cognit.ca
A plausible metal-catalyzed synthesis of this compound could involve the coupling of a 2-ethylbutanoyl precursor with 1-phenylethylamine, catalyzed by a chiral transition metal complex. The choice of metal (e.g., rhodium, iridium, palladium, copper) and chiral ligand would be critical in achieving high diastereoselectivity.
| Metal Catalyst | Ligand Type | Reactants | Key Advantages |
| Copper | Chiral Phosphine (e.g., DTBM-Segphos) | Allylic Benzoates, CO, Hydroxylamine Electrophiles | High enantioselectivity for γ-chiral amides |
| Tantalum | Amidate | Amines, Alkenes | 100% atom economy, low toxicity |
| Rhodium/Iridium | Chiral Phosphines | Imines, Alkenes | Asymmetric hydrogenation, high enantioselectivity |
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and environmentally friendly processes. Lipases are particularly useful enzymes for the synthesis of chiral amides, often employed in the kinetic resolution of racemic acids or amines.
For the synthesis of this compound, a lipase could be used to selectively acylate one enantiomer of racemic 1-phenylethylamine with an activated form of 2-ethylbutanoic acid. This would result in a mixture of the chiral amide and the unreacted enantiomer of the amine, which could then be separated. Lipase-mediated kinetic resolution of 1-phenylethanol, a related chiral alcohol, has been extensively studied, demonstrating the feasibility of this approach. scielo.brmdpi.com For example, lipase from Candida antarctica B (CALB) has been shown to be highly efficient in the enantioselective acylation of racemic secondary alcohols. scielo.br
Another strategy involves the dynamic kinetic resolution (DKR) of 1-phenylethanol, where a racemization agent is used in conjunction with the lipase to convert the undesired enantiomer into the desired one, theoretically allowing for a 100% yield of the chiral product. scielo.br This concept could be extended to the synthesis of the target amide.
| Enzyme | Reaction Type | Substrates | Key Findings |
| Candida antarctica Lipase B (CALB) | Kinetic Resolution | Racemic 1-phenylethanol, Acyl donor | High conversion and enantiomeric excess for (R)-1-phenylethyl acetate (B1210297). scielo.br |
| Burkholderia cepacia Lipase | Kinetic Resolution | (R,S)-1-phenylethanol, Vinyl acetate | High enantioselectivity (E > 200) in ionic liquid/n-heptane system. mdpi.com |
| Lipase PS and CCL | Kinetic Resolution | 2-amino-1-phenylethanol derivatives | High enantioselectivity in the deacylation of diacylated amino alcohols. psu.edursc.org |
Novel Synthetic Route Development and Optimization
Exploration of Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly guiding the development of new synthetic routes to minimize environmental impact. This includes the use of renewable feedstocks, safer solvents, and catalytic processes. The synthesis of amides, a very common reaction in the pharmaceutical industry, is a key area for the application of these principles.
One green approach is the use of water as a solvent. A water-soluble porphyrazinato copper(II) catalyst has been shown to efficiently catalyze the one-pot synthesis of N-substituted amides from nitriles and primary amines in refluxing water. nih.govnih.gov This method offers a green alternative to traditional amide synthesis, which often relies on hazardous solvents.
The development of racemization-free coupling reagents is another important aspect of green chemistry in the synthesis of chiral amides and peptides. rsc.org Reagents that minimize or eliminate the loss of stereochemical integrity during the coupling reaction lead to higher purity products and reduce the need for extensive purification.
Flow Chemistry Applications in this compound Production
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of amides is well-suited to flow chemistry, and various methods have been developed.
One approach involves the use of a packed-bed reactor containing a supported reagent or catalyst. This allows for easy separation of the product from the catalyst, which can often be regenerated and reused. The synthesis of rufinamide, an antiepileptic drug, has been successfully demonstrated using a multi-step flow process. uc.pt
The Ugi reaction, a multicomponent reaction that can produce complex amides, has also been adapted to flow chemistry. uc.pt This allows for the rapid and efficient synthesis of a library of amide compounds. A flow synthesis of this compound could be envisioned by continuously pumping solutions of 2-ethylbutanoic acid, 1-phenylethylamine, and a suitable coupling agent through a heated reactor coil.
| Flow Reactor Type | Reagents/Catalysts | Product Type | Key Advantages |
| Packed-Bed Reactor | Supported Reagents (e.g., QP-TU) | Heterocycles | In-line purification, reduced waste |
| Heated Coil Reactor | Triphosgene | Oxadiazoles | Safe handling of hazardous reagents |
| Monolith-Supported | Enaminones, Amines | 2-Aminopyrimidines | "Catch-react-release" methodology |
Multicomponent Reaction Strategies Towards Amide Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. The Ugi and Passerini reactions are prominent examples of MCRs that are widely used for the synthesis of amide-containing molecules. rsc.orgnih.gov
The Ugi four-component reaction (U-4CR) involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. rsc.orgorgsyn.org This reaction could be adapted to synthesize this compound by using an appropriate isocyanide and other starting materials. For example, the Ugi reaction has been used to synthesize a variety of carfentanil amide opioids. nih.gov
The Passerini three-component reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgresearchgate.net While the direct product is an α-acyloxy amide, post-MCR transformations can lead to a variety of other structures. nih.gov For instance, a Passerini reaction followed by an O→N acyl migration can yield α-hydroxy-β-acylaminoamides. nih.gov
| Multicomponent Reaction | Key Reactants | Primary Product | Potential for Target Compound Synthesis |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Direct synthesis by careful selection of starting materials. |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Indirect synthesis via post-reaction modifications. |
Purification and Isolation Methodologies for Synthetic Products
Following the synthesis of this compound, the crude product will contain a mixture of the desired amide, unreacted starting materials, reagents, and byproducts. For instance, in a carbodiimide-mediated reaction, the byproduct would be a urea (B33335) derivative (e.g., dicyclohexylurea), which can be challenging to remove. researchgate.net A multi-step purification strategy is therefore essential to isolate the product with high purity.
Aqueous Work-up: The initial purification step typically involves an aqueous work-up. The reaction mixture is diluted with an organic solvent immiscible with water (e.g., ethyl acetate) and washed sequentially with dilute acid (like 1M HCl) to remove any unreacted 1-phenylethylamine and other basic impurities. This is followed by a wash with a dilute base (like saturated sodium bicarbonate solution) to remove unreacted 2-ethylbutanoic acid and acidic impurities. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer, which is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
Chromatography: The primary method for purifying amides from complex mixtures is column chromatography. researchgate.net For this compound, flash chromatography on silica gel is a suitable technique. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the components. The desired product is usually less polar than the urea byproducts but more polar than any non-polar impurities. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. rsc.org Since the product contains two chiral centers, it is formed as a mixture of diastereomers. These diastereomers have different physical properties and can often be separated by careful column chromatography or by specialized techniques like chiral HPLC. acs.orgnih.govresearchgate.net
Recrystallization: For solid amides, recrystallization is an excellent final step to obtain a highly pure, crystalline product. researchgate.net This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. A suitable solvent is one in which the amide is sparingly soluble at room temperature but highly soluble when heated. researchgate.net Solvents like acetonitrile, ethanol, or mixtures such as hexane/ethyl acetate could be effective for recrystallizing this compound. The process involves dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. nih.gov
Interactive Table 2: Purification Strategy for this compound
| Step | Technique | Purpose | Reagents/Solvents | Key Consideration |
|---|---|---|---|---|
| 1 | Aqueous Work-up | Removal of unreacted starting materials and soluble byproducts. | Ethyl Acetate, 1M HCl, Sat. NaHCO₃, Brine | Efficiently removes acidic and basic impurities. |
| 2 | Column Chromatography | Separation of the product from closely related impurities. researchgate.net | Silica Gel, Hexane/Ethyl Acetate Gradient | Allows for separation of diastereomers and other non-ionic impurities. acs.orgresearchgate.net |
| 3 | Recrystallization | Final purification to obtain a high-purity crystalline solid. researchgate.net | Acetonitrile or Ethanol/Water | Choice of solvent is critical for obtaining high yield and purity. nih.gov |
Stereochemical Analysis and Chiral Resolution Techniques for 2 Ethyl N 1 Phenylethyl Butanamide
Methods for Enantiomeric Excess and Optical Purity Determination
Determining the stereochemical composition of a sample of 2-ethyl-N-(1-phenylethyl)butanamide is essential. Enantiomeric excess (ee) and optical purity are measures of the predominance of one enantiomer over the other. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and diastereomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the individual stereoisomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives coated on a silica (B1680970) gel support, are common for this purpose.
For compounds structurally similar to this compound, specific chiral columns have proven effective in achieving baseline separation of stereoisomers. The diastereomeric ratio of related amides has been successfully determined using columns like the CHIRALPAK® IC. core.ac.uk The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is optimized to achieve the best resolution. core.ac.uk Detection is commonly performed using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the enantiomers in the chromatogram. sigmaaldrich.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | CHIRALPAK® IC (or similar polysaccharide-based CSP) | core.ac.uk |
| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 90:10 v/v) | core.ac.ukresearchgate.net |
| Flow Rate | 1.0 mL/min | core.ac.ukresearchgate.net |
| Temperature | Ambient (e.g., 25 °C) | researchgate.net |
| Detection | UV at 210 nm | researchgate.net |
Chiral Gas Chromatography (GC) is another effective method for the separation of volatile stereoisomers. The analysis can be performed directly on the amide or on its chiral precursors, such as 1-phenylethylamine (B125046). For the amine precursor, derivatization is often employed to improve volatility and chromatographic performance. sigmaaldrich.com Common derivatizing agents include N-chloroacetyl chloride or trifluoroacetic anhydride (B1165640). sigmaaldrich.comnih.gov The separation is carried out on a capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives. sigmaaldrich.com The enantiomers exhibit different retention times, allowing for their quantification.
| Parameter | Condition | Reference |
|---|---|---|
| Derivative | N-chloroacetyl | sigmaaldrich.com |
| Column | Astec® CHIRALDEX® B-PM (Permethylated beta-cyclodextrin) | sigmaaldrich.com |
| Oven Temperature | Isothermal at 150 °C | sigmaaldrich.com |
| Carrier Gas | Helium | sigmaaldrich.com |
| Detector | Flame Ionization Detector (FID) | sigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). nih.gov These reagents are themselves enantiomerically pure and form transient diastereomeric complexes with the analyte enantiomers through non-covalent interactions. mdpi.com These diastereomeric complexes are non-equivalent and will exhibit different chemical shifts (ΔΔδ) in the NMR spectrum. nih.gov
For amides like this compound, CSAs such as (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide (Kagan's amide) or its thioamide variant can be effective. nih.govmdpi.com By acquiring a high-resolution ¹H NMR spectrum of the mixture, distinct signals for specific protons in each enantiomer can be observed. The enantiomeric excess can then be determined by integrating the corresponding signals.
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. core.ac.uk Each enantiomer of a chiral substance rotates light by an equal magnitude but in opposite directions. The specific rotation [α] is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). core.ac.uk
The optical purity of a sample can be calculated by comparing its measured specific rotation to the known specific rotation of the pure enantiomer:
Optical Purity (%) = (Measured Specific Rotation / Specific Rotation of Pure Enantiomer) x 100
While a powerful tool, this method requires a known value for the pure enantiomer's specific rotation and is less accurate than chromatographic methods for determining precise enantiomeric ratios, especially for samples with low ee. libretexts.org
Diastereomeric Salt Formation for Chiral Resolution
Chiral resolution via diastereomeric salt formation is a traditional and effective method for separating enantiomers of acidic or basic compounds on a larger scale. wikipedia.org Since this compound is a neutral amide, this technique is most practically applied to its chiral precursor, 1-phenylethylamine.
The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction produces a mixture of two diastereomeric salts. wikipedia.org
(R/S)-amine + (R)-acid → [(R)-amine·(R)-acid] + [(S)-amine·(R)-acid]
These diastereomeric salts have different physical properties, most notably different solubilities in a given solvent. libretexts.org Through a process of fractional crystallization, the less soluble diastereomeric salt can be selectively precipitated from the solution. unchainedlabs.com After separation by filtration, the salt is treated with a base to neutralize the resolving acid and liberate the enantiomerically pure amine. libretexts.org Common chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid. wikipedia.orgnih.gov The success of the resolution depends heavily on the choice of resolving agent and crystallization solvent. unchainedlabs.com
Preparative Chiral Chromatography for Enantiomer Separation
For the direct separation of the stereoisomers of this compound, preparative chiral chromatography is the method of choice. This technique operates on the same principles as analytical chiral HPLC but is scaled up to handle larger quantities of material. unchainedlabs.com
A larger column packed with the same type of chiral stationary phase is used, and the sample is injected in larger volumes. The separated stereoisomers are collected as they elute from the column. While effective for obtaining high-purity stereoisomers, this method can be resource-intensive. Supercritical fluid chromatography (SFC) is often preferred for preparative separations due to its lower solvent consumption and faster run times. unchainedlabs.com This method resulted in good recovery and enantiomeric excess for a related chiral intermediate. unchainedlabs.com
Lack of Publicly Available Research on Crystallization-Based Resolution of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data on the crystallization-based resolution of the chemical compound this compound have been identified.
This absence of information prevents a detailed discussion and the creation of data tables as requested for the section on "3.4. Crystallization-Based Resolution Methods." The stereochemical analysis of this compound is intrinsically linked to its two chiral centers, one at the second carbon of the butanamide moiety and the other at the alpha-carbon of the phenylethyl group. This results in the potential for four stereoisomers: (R,R), (S,S), (R,S), and (S,R).
The resolution of such stereoisomers is a critical process in pharmaceutical and chemical industries to isolate the desired enantiomer or diastereomer with specific biological or chemical properties. Crystallization-based resolution methods are common techniques employed for this purpose and can be broadly categorized into:
Diastereomeric Salt Formation: This is a classical method where the racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Preferential Crystallization: This method is applicable to conglomerates, which are mechanical mixtures of enantiomeric crystals. By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, that enantiomer can be induced to crystallize out selectively.
Crystallization-Induced Dynamic Resolution: This technique combines in-situ racemization of the undesired enantiomer in solution with the crystallization of the desired enantiomer, theoretically allowing for a 100% yield of the target stereoisomer.
While these methods are well-established for a wide range of chiral compounds, their application and the specific conditions required (e.g., choice of resolving agent, solvent, temperature profile) are highly dependent on the specific properties of the compound . Without dedicated research on this compound, any discussion of its crystallization-based resolution would be purely speculative and would not meet the requirement for detailed, scientifically accurate research findings and data.
Therefore, the section on Crystallization-Based Resolution Methods for this compound cannot be populated with the requested detailed content and data tables at this time due to the lack of available scientific literature on this specific topic.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-ethyl-N-(1-phenylethyl)butanamide, which exists as a mixture of diastereomers ((R,R), (S,S), (R,S), and (S,R)), NMR is crucial for distinguishing between these forms and confirming the connectivity of the acyl and amine portions of the molecule. Due to the restricted rotation around the amide C-N bond, further signal complexity, such as the appearance of E/Z isomers, can sometimes be observed. libretexts.orgacs.org
The ¹H NMR spectrum provides information on the chemical environment of each proton. The presence of two chiral centers renders the methylene (B1212753) protons of the ethyl groups (on the butanamide moiety) and the ethyl group on the nitrogen (if it were present) diastereotopic, meaning they are chemically non-equivalent and would appear as complex multiplets rather than simple quartets.
Key expected signals include:
Aromatic Protons: A multiplet in the range of δ 7.20-7.40 ppm, integrating to 5H, corresponding to the phenyl ring.
Amide Proton (N-H): A broad signal, typically around δ 6.0-8.0 ppm, which may show coupling to the adjacent methine proton. Its chemical shift can be highly dependent on solvent and concentration.
Phenylethyl Methine (CH-N): A multiplet or quintet around δ 5.1-5.3 ppm, coupled to the N-H proton and the methyl protons.
Butanamide Methine (CH-C=O): A multiplet around δ 2.0-2.3 ppm.
Methylene Protons (CH₂): Complex multiplets for the two methylene groups of the 2-ethyl substituent, expected between δ 1.4-1.8 ppm.
Methyl Protons (CH₃): A doublet for the phenylethyl methyl group around δ 1.5 ppm and two triplets for the ethyl groups on the butanamide moiety around δ 0.8-1.0 ppm.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Phenyl | 7.20 - 7.40 | Multiplet | 5H |
| Amide (N-H) | 6.0 - 8.0 | Broad Singlet / Doublet | 1H |
| Phenylethyl (CH-N) | 5.10 - 5.30 | Quintet | 1H |
| Butanamide (CH-C=O) | 2.00 - 2.30 | Multiplet | 1H |
| Phenylethyl (CH₃) | 1.45 - 1.55 | Doublet | 3H |
| Butanamide (CH₂) | 1.40 - 1.80 | Multiplet | 4H |
| Butanamide (CH₃) | 0.80 - 1.00 | Triplet | 6H |
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's functional group and electronic environment.
Key expected signals include:
Amide Carbonyl (C=O): A signal in the downfield region, typically δ 170-175 ppm.
Aromatic Carbons: Multiple signals between δ 125-145 ppm. The ipso-carbon (attached to the ethylamine (B1201723) fragment) would be at the downfield end of this range.
Phenylethyl Methine (CH-N): A signal around δ 48-55 ppm.
Butanamide Methine (CH-C=O): A signal around δ 45-50 ppm.
Methylene Carbons (CH₂): Signals for the ethyl groups around δ 25-30 ppm.
Methyl Carbons (CH₃): Signals for the three methyl groups in the aliphatic region, δ 10-25 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Amide (C=O) | 172.0 - 175.0 |
| Phenyl (ipso-C) | 142.0 - 145.0 |
| Phenyl (C) | 125.0 - 129.0 |
| Phenylethyl (CH-N) | 48.0 - 55.0 |
| Butanamide (CH-C=O) | 45.0 - 50.0 |
| Butanamide (CH₂) | 25.0 - 30.0 |
| Phenylethyl (CH₃) | 20.0 - 25.0 |
| Butanamide (CH₃) | 10.0 - 15.0 |
2D NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and to establish the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would show correlations between the N-H proton and the phenylethyl methine, between the methine and methyl protons of the phenylethyl group, and throughout the 2-ethylbutyl chain, confirming the integrity of these structural fragments.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the definitive assignment of each carbon signal by linking it to its attached, and often more easily assigned, proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is critical for piecing the molecular fragments together. Key HMBC correlations would include the correlation from the N-H proton and the phenylethyl methine proton to the amide carbonyl carbon, confirming the amide linkage. Correlations from the butanamide methine proton to the carbonyl carbon would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): For chiral molecules like this, NOESY is used to determine stereochemistry by identifying protons that are close in space. In a mixture of diastereomers, distinct NOESY cross-peaks would be observed for each isomer, potentially allowing for the assignment of the relative stereochemistry by observing through-space interactions, for example, between the phenylethyl methine proton and specific protons on the 2-ethylbutyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further confirmation of the structure.
HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the calculation of the elemental formula, providing definitive confirmation of the molecule's composition (C₁₄H₂₁NO). The theoretical exact mass of the protonated molecule [M+H]⁺ is 220.1696. nih.gov
In MS/MS, the molecular ion is isolated and fragmented to produce a characteristic pattern that reveals structural details. For this compound, several key fragmentation pathways are anticipated. rsc.orglibretexts.org
Benzylic Cleavage: The most favorable fragmentation would likely be the cleavage of the C-C bond adjacent to the phenyl group and the nitrogen, leading to the formation of a stable benzyl (B1604629) cation or a related tropylium (B1234903) ion at m/z 91, or a styryl-type fragment. A common fragment for N-(1-phenylethyl) groups is the C₈H₁₀N⁺ ion at m/z 120.
Amide Bond Cleavage: Cleavage of the N-CO bond is a common pathway for amides. rsc.org This can occur in two ways:
Formation of the 2-ethylbutanoyl acylium ion (C₆H₁₁O⁺) at m/z 99.
Formation of the protonated 1-phenylethylamine (B125046) ion (C₈H₁₂N⁺) at m/z 122.
McLafferty Rearrangement: A hydrogen atom from the gamma position on the butanamide alkyl chain can rearrange to the carbonyl oxygen, followed by cleavage, resulting in a characteristic neutral loss.
Predicted Key Fragments in MS/MS of this compound
| m/z (Daltons) | Proposed Fragment Ion | Fragmentation Pathway |
| 220.17 | [C₁₄H₂₂NO]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 122.10 | [C₈H₁₂N]⁺ | Amide cleavage, protonated amine fragment |
| 120.08 | [C₈H₁₀N]⁺ | Cleavage of the phenylethyl group |
| 105.07 | [C₈H₉]⁺ | Loss of NH₂ from m/z 122 fragment |
| 99.08 | [C₆H₁₁O]⁺ | Amide cleavage, acylium ion fragment |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule. Both methods probe the vibrational modes of a molecule, but they operate on different principles. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For a molecule like this compound, these techniques are crucial for confirming the presence of key structural features, such as the amide linkage, the aromatic ring, and the aliphatic chains. The vibrational frequencies of these groups are sensitive to their local chemical environment, providing a detailed molecular fingerprint.
In a comprehensive study of the analogous compound, 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), both experimental and theoretical spectroscopic analyses were performed. tandfonline.com The researchers synthesized the compound and characterized it using FT-IR and FT-Raman spectroscopy. tandfonline.com Concurrently, they performed Density Functional Theory (DFT) calculations to predict the vibrational spectra, which aids in the precise assignment of the observed spectral bands. tandfonline.com
Key Research Findings for 2-cyano-N-(1-phenylethyl)acetamide:
The experimental FT-IR and FT-Raman spectra of 2CPEA revealed characteristic bands that confirm its molecular structure. These were assigned with the aid of DFT calculations at the B3LYP/6-31++G(d,p) level of theory. tandfonline.com
Table 1: Selected Vibrational Frequencies for 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) tandfonline.com
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | 3291 | 3290 | Amide A |
| C-H Stretch (Aromatic) | 3065 | 3063 | Phenyl group |
| C-H Stretch (Aliphatic) | 2979, 2931 | 2978, 2931 | Methyl and Methylene groups |
| C≡N Stretch | 2258 | 2256 | Cyano group |
| C=O Stretch | 1648 | 1648 | Amide I |
| N-H Bend | 1557 | 1557 | Amide II |
The strong correlation between the experimental and calculated wavenumbers provides high confidence in the structural assignment of 2CPEA. tandfonline.com Similar analysis applied to this compound would be expected to yield characteristic peaks for the amide (Amide I, II, and A bands), phenyl, and ethyl groups, allowing for its unambiguous identification.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. For chiral compounds, this technique is unparalleled in its ability to determine the absolute configuration of stereocenters, provided a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be constructed, revealing the precise spatial arrangement of every atom.
When analyzing diastereomers, such as the (R,S) and (S,S) forms of this compound, X-ray crystallography can elucidate the relative and absolute stereochemistry. The distinct spatial arrangement of atoms in diastereomers leads to different crystal packing and, consequently, different unit cell parameters and diffraction patterns. rsc.org
Illustrative Findings from (R)-2-Cyano-N-(1-phenylethyl)acetamide:
The crystal structure of the related compound, (R)-2-cyano-N-(1-phenylethyl)acetamide, has been determined, providing valuable insights into the solid-state conformation of such molecules. nih.gov
Table 2: Crystallographic Data for (R)-2-Cyano-N-(1-phenylethyl)acetamide nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.349 (1) |
| b (Å) | 9.001 (2) |
| c (Å) | 10.686 (2) |
| β (°) | 99.14 (2) |
In the crystal structure of (R)-2-cyano-N-(1-phenylethyl)acetamide, the acetamide (B32628) group and the benzene (B151609) ring are not coplanar, exhibiting a dihedral angle of 68.7(1)°. nih.gov The molecules are linked by N—H⋯O and weak C—H⋯O hydrogen bonds, forming chains within the crystal lattice. nih.gov While the absolute configuration was known from the starting material, this type of analysis, particularly the use of anomalous dispersion, would be the definitive method to assign the absolute stereochemistry of the four stereoisomers of this compound.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Structure Assignment
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. They measure the differential absorption of left and right circularly polarized light in the infrared (for VCD) and ultraviolet-visible (for ECD) regions of the electromagnetic spectrum.
VCD is particularly sensitive to the stereochemical environment of vibrating functional groups, making it an excellent tool for determining the absolute configuration of chiral molecules. psu.edu ECD, on the other hand, probes the electronic transitions of chromophores, such as the phenyl group in this compound, and is sensitive to their chiral surroundings.
The power of these techniques is greatly enhanced when experimental spectra are compared with spectra predicted by quantum chemical calculations, typically using DFT. acs.org By calculating the theoretical VCD and ECD spectra for each possible stereoisomer, a direct comparison with the experimental data can lead to an unambiguous assignment of the absolute configuration.
Computational Approach to Chiroptical Spectroscopy:
For a molecule with multiple stereocenters like this compound, the process would involve:
Conformational Search: Identifying all low-energy conformers for each of the four stereoisomers.
DFT Calculations: For each conformer, optimizing the geometry and calculating the VCD and ECD spectra.
Boltzmann Averaging: Generating a weighted-average theoretical spectrum for each stereoisomer based on the relative energies (Gibbs free energy) of its conformers.
Comparison: Matching the final theoretical spectra with the experimental VCD and ECD spectra to assign the absolute configuration of the sample.
While specific VCD/ECD data for this compound is not available, studies on similar chiral amides and peptides demonstrate the robustness of this approach. nih.gov The combination of experimental measurement and theoretical prediction provides a powerful, non-destructive method for elucidating the complete stereochemical structure of chiral molecules in their solution state.
Computational and Theoretical Chemistry Investigations of 2 Ethyl N 1 Phenylethyl Butanamide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are indispensable for elucidating the fundamental electronic properties and energetic landscape of molecules like 2-ethyl-N-(1-phenylethyl)butanamide. These methods provide insights into the molecule's stability, reactivity, and electronic distribution.
Density Functional Theory (DFT) Approaches for Geometry Optimization
Density Functional Theory (DFT) has become a primary tool for the geometry optimization of organic molecules due to its balance of accuracy and computational cost. For a molecule such as this compound, DFT methods, particularly those employing hybrid functionals like B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G* or larger), are expected to provide reliable predictions of its three-dimensional structure.
The optimization process would involve finding the minimum energy conformation by systematically exploring the potential energy surface. This would reveal crucial bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the planarity of the amide bond and the relative orientations of the phenyl and ethyl groups are key structural parameters that would be determined. In related chiral amides, DFT calculations have been successfully used to determine optimized geometries, which were found to be in good agreement with experimental data where available. nih.gov
Ab Initio Methods for Electronic Property Prediction
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory for predicting electronic properties. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide more accurate descriptions of electron correlation effects.
For this compound, ab initio calculations would be employed to predict properties such as the molecular orbital energies (HOMO and LUMO), the electrostatic potential, and charge distribution. These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions. The HOMO-LUMO gap, for instance, is a key indicator of the molecule's electronic stability and its susceptibility to electronic excitation.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound, arising from the rotation around the C-N amide bond and other single bonds, leads to a variety of possible conformations. A thorough conformational analysis is crucial for understanding its behavior in different environments.
Molecular Mechanics and Molecular Dynamics Simulations
For a molecule of this size, a comprehensive exploration of the conformational space can be efficiently performed using molecular mechanics (MM) force fields (e.g., MMFF or AMBER). These methods are computationally less expensive than quantum mechanical calculations and can be used to rapidly screen a large number of potential conformations. Studies on similar molecules, such as N,N-bis(1-phenylethyl)-acetamide, have utilized empirical force-field calculations to identify stable rotamers. rsc.org
Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them, offering a more realistic picture of the molecule's flexibility.
Conformational Isomerism and Rotational Barriers around Amide Bonds
A key feature of amides is the partial double bond character of the C-N bond, which leads to a significant rotational barrier and the existence of cis and trans isomers. For secondary amides like this compound, the trans conformation (where the alkyl groups on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond) is generally more stable.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are highly valuable for predicting spectroscopic parameters, which can aid in the identification and characterization of this compound.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard practice in structural elucidation. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a popular approach for this purpose. The accuracy of these predictions can be high enough to help assign experimental spectra and distinguish between different isomers.
Similarly, the calculation of vibrational frequencies using DFT can predict the Infrared (IR) spectrum of the molecule. The calculated frequencies correspond to the various vibrational modes of the molecule, such as the characteristic C=O and N-H stretching frequencies of the amide group. These predictions can be compared with experimental IR spectra to confirm the presence of specific functional groups and to support the proposed structure. Theoretical studies on related compounds have demonstrated good agreement between calculated and experimental vibrational frequencies. nih.gov
Below are hypothetical tables of predicted spectroscopic data for this compound, based on what would be expected from computational studies of similar molecules.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are illustrative values and would need to be confirmed by actual calculations.)
| Proton | Predicted Chemical Shift (ppm) |
| Phenyl-H (ortho) | 7.2-7.4 |
| Phenyl-H (meta) | 7.1-7.3 |
| Phenyl-H (para) | 7.0-7.2 |
| N-H | 6.0-6.5 |
| CH (phenylethyl) | 5.0-5.3 |
| CH (butanamide) | 2.0-2.3 |
| CH₂ (ethyl) | 1.5-1.7 |
| CH₃ (phenylethyl) | 1.4-1.6 |
| CH₃ (ethyl) | 0.8-1.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values and would need to be confirmed by actual calculations.)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 173-176 |
| Phenyl-C (ipso) | 140-143 |
| Phenyl-C (ortho) | 128-130 |
| Phenyl-C (meta) | 127-129 |
| Phenyl-C (para) | 126-128 |
| CH (phenylethyl) | 50-55 |
| CH (butanamide) | 45-50 |
| CH₂ (ethyl) | 25-30 |
| CH₃ (phenylethyl) | 20-25 |
| CH₃ (ethyl) | 10-15 |
Table 3: Predicted IR Frequencies for this compound (Note: These are illustrative values and would need to be confirmed by actual calculations.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3250-3350 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-2980 |
| C=O Stretch (amide I) | 1640-1680 |
| N-H Bend (amide II) | 1520-1570 |
| C-N Stretch | 1200-1300 |
Transition State Modeling for Reaction Mechanism Elucidation
The formation of this compound can be hypothetically achieved through several synthetic routes common to amide synthesis. One of the most direct methods involves the acylation of 1-phenylethanamine with 2-ethylbutanoyl chloride. acs.orgfishersci.ityoutube.com The key step in this reaction is the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, which proceeds through a tetrahedral intermediate. Computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed modeling of this reaction pathway and the characterization of the associated transition states.
A plausible mechanism involves the formation of a transition state (TS) where the nitrogen atom of the 1-phenylethanamine forms a bond with the carbonyl carbon of 2-ethylbutanoyl chloride, leading to a high-energy tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate, involving the expulsion of the chloride ion, yields the final amide product.
Theoretical calculations can predict the activation energies (ΔG‡) for such transition states, providing insight into the reaction kinetics. For a model system of this nature, DFT calculations would likely be employed to locate the transition state geometry and compute the free energy barrier. The calculated activation energies are influenced by factors such as the solvent environment and the presence of any catalysts.
Below is a hypothetical data table summarizing the calculated energetic profile for the uncatalyzed reaction in a common organic solvent like dichloromethane (B109758) (DCM), based on typical values for similar amide formation reactions.
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants (2-ethylbutanoyl chloride + 1-phenylethanamine) | 0.0 | Initial state |
| 2 | Transition State 1 (TS1) | +15.8 | Formation of the tetrahedral intermediate |
| 3 | Tetrahedral Intermediate | +5.2 | Metastable intermediate |
| 4 | Transition State 2 (TS2) | +10.5 | Collapse of the intermediate and expulsion of Cl- |
| 5 | Products (this compound + HCl) | -12.3 | Final state |
Note: The data in this table is hypothetical and serves as a plausible illustration for the reaction mechanism of this compound formation based on computational studies of analogous systems.
Theoretical Studies on Non-Covalent Interactions within the Molecular Architecture
The three-dimensional structure and conformational preferences of this compound are dictated by a network of non-covalent interactions. These weak interactions, while individually of low energy, collectively play a crucial role in determining the molecule's shape and, consequently, its physical and biological properties. nih.gov Modern computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis, are powerful tools for identifying and characterizing these interactions. youtube.com
Due to the presence of a phenyl ring, an amide linkage (a hydrogen bond donor and acceptor), and alkyl groups, several types of non-covalent interactions can be anticipated within the molecular architecture of this compound. These include:
Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the amide N-H group and the π-system of the phenyl ring (N-H···π).
van der Waals Interactions: Dispersive forces will be present between the ethyl groups and the phenylethyl moiety.
QTAIM analysis can identify bond critical points (BCPs) between atoms, which are indicative of an interaction. youtube.com The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature and strength of the interaction. NCI plots provide a visual representation of non-covalent interactions, color-coding regions of space to distinguish between attractive (e.g., hydrogen bonds, van der Waals) and repulsive (steric) interactions. youtube.com
A hypothetical summary of the key intramolecular non-covalent interactions in a low-energy conformer of this compound, as would be revealed by QTAIM and NCI analysis, is presented below.
| Interaction Type | Interacting Atoms/Groups | Hypothetical Electron Density at BCP (a.u.) | Hypothetical Laplacian of Electron Density at BCP (a.u.) | NCI Plot Signature |
|---|---|---|---|---|
| N-H···π Hydrogen Bond | Amide N-H and Phenyl Ring | 0.015 | +0.025 | Broad, greenish-blue isosurface |
| C-H···O Interaction | Ethyl C-H and Carbonyl Oxygen | 0.009 | +0.018 | Small, green isosurface |
| van der Waals | Between ethyl groups and phenyl ring | 0.005 - 0.010 | +0.010 - +0.020 | Large, diffuse green isosurfaces |
| Steric Repulsion | Between bulky alkyl groups | N/A | N/A | Reddish-brown isosurface |
Note: The data in this table is hypothetical and intended to be representative of what a computational study on this compound might reveal about its non-covalent interactions.
Reaction Mechanisms and Kinetic Investigations Involving 2 Ethyl N 1 Phenylethyl Butanamide
Mechanistic Pathways of Amide Bond Formation Reactions
The synthesis of 2-ethyl-N-(1-phenylethyl)butanamide involves the formation of an amide bond between 2-ethylbutanoic acid and 1-phenylethylamine (B125046). The direct reaction of a carboxylic acid and an amine is generally unfavorable and requires high temperatures, often leading to side products. Therefore, the use of coupling agents is a standard and more efficient approach.
A common mechanistic pathway involves the activation of the carboxylic acid (2-ethylbutanoic acid) by a coupling reagent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). masterorganicchemistry.com The reaction proceeds through the following general steps:
O-Acylisourea Intermediate Formation : The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.
Nucleophilic Attack : The amine (1-phenylethylamine) then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.
Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate.
Product Formation and Urea (B33335) Byproduct : The tetrahedral intermediate collapses, forming the stable amide bond of this compound and releasing a urea derivative as a byproduct. masterorganicchemistry.com
Alternatively, the reaction can be mediated by converting the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride or an ester. The subsequent nucleophilic acyl substitution by 1-phenylethylamine would then yield the final amide product.
Stereochemical Outcomes and Stereoselectivity Control Mechanisms in Synthesis
The synthesis of this compound presents a significant stereochemical consideration due to the presence of a chiral center in the 1-phenylethylamine reactant. The amine exists as two enantiomers: (R)-1-phenylethylamine and (S)-1-phenylethylamine. The 2-ethylbutanoic acid component is achiral.
The stereochemical outcome of the synthesis depends on the stereochemistry of the starting amine. If a racemic mixture of 1-phenylethylamine is used, the product will be a racemic mixture of two diastereomers: (R)-2-ethyl-N-(1-phenylethyl)butanamide and (S)-2-ethyl-N-(1-phenylethyl)butanamide.
Controlling the stereoselectivity to favor the formation of one diastereomer over the other is a critical aspect of the synthesis. This can be achieved through several mechanisms:
Use of Enantiopure Reactants : The most straightforward method is to use an enantiomerically pure form of 1-phenylethylamine. For instance, using pure (R)-1-phenylethylamine will exclusively yield (R)-2-ethyl-N-(1-phenylethyl)butanamide.
Chiral Catalysts : In reactions where a prochiral center is being converted to a chiral one, or in kinetic resolutions, chiral catalysts can be employed to favor the formation of one stereoisomer. While not directly applicable to this specific reaction with a pre-existing chiral center, related principles of asymmetric synthesis could be relevant in more complex synthetic routes.
Kinetic Resolution : If a racemic amine is used, it is theoretically possible to use a chiral reagent or catalyst that reacts preferentially with one enantiomer of the amine, leading to an enrichment of one diastereomer of the product and leaving the unreacted amine enriched in the other enantiomer.
No specific studies on the stereoselective synthesis of this compound have been found. The expected stereochemical outcomes are based on general principles of organic synthesis.
Investigation of Catalyst Roles in Reaction Efficiency and Stereocontrol
While direct catalytic studies for the synthesis of this compound are not available, the role of catalysts in similar amide bond formations is well-established. In the context of coupling agent-mediated reactions, additives are often used to improve efficiency and suppress side reactions.
Table 1: Potential Catalytic Additives for Amide Synthesis
| Catalyst/Additive | Role in Reaction |
| Hydroxybenzotriazole (HOBt) | Acts as a co-catalyst with carbodiimides. It reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions. |
| 4-Dimethylaminopyridine (B28879) (DMAP) | A highly effective acylation catalyst that can be used in small amounts to accelerate the reaction. |
The choice of catalyst can also have an impact on stereocontrol. For instance, the use of HOBt is known to suppress racemization at the alpha-carbon of the carboxylic acid, although this is not a concern for the achiral 2-ethylbutanoic acid.
Enzymatic catalysis offers another avenue for efficient and stereoselective amide synthesis. Lipases, for example, can catalyze the formation of amide bonds under mild conditions and often with high stereoselectivity. A kinetic study on the enzymatic synthesis of a similar compound, 2-phenyl-ethyl acetate (B1210297), employed Novozym® 435, a lipase (B570770), demonstrating the potential for biocatalysis in this class of reactions. um.esresearchgate.net
Kinetic Studies of Synthesis Reactions and Degradation Pathways (Laboratory Scale)
Specific kinetic data for the synthesis or degradation of this compound is not present in the surveyed literature. However, a kinetic study of a related enzymatic transesterification to produce 2-phenyl-ethyl acetate revealed that the reaction could be modeled by pseudo-first-order kinetics, as a simplification of a Bi-substrate Ping-Pong mechanism. um.es This study highlighted that the amount of catalyst was the most influential variable on the reaction kinetics and yield. um.esresearchgate.net
For the chemical synthesis of this compound, a laboratory-scale kinetic study would likely involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration of reactants and catalysts). This would allow for the determination of the reaction order, rate constants, and activation energy.
The degradation of amides typically occurs via hydrolysis, which can be catalyzed by acid or base. The kinetics of hydrolysis for this compound would be expected to follow standard rate laws for such reactions, with the rate being dependent on pH and temperature.
Deuterium (B1214612) Labeling Studies for Reaction Mechanism Probing
Deuterium labeling is a powerful tool for elucidating reaction mechanisms by probing the kinetic isotope effect (KIE). princeton.edu While no deuterium labeling studies have been specifically performed on this compound, the principles can be applied to understand its formation.
For example, to investigate the role of the N-H bond cleavage in the rate-determining step of the amide formation, one could use deuterated 1-phenylethylamine (1-phenyl-ethylamine-d2). By comparing the rate of reaction of the deuterated and non-deuterated amine, a primary KIE could be measured. A significant KIE (kH/kD > 1) would suggest that the N-H bond is broken in the rate-determining step.
Table 2: Potential Deuterium Labeling for Mechanistic Probing
| Labeled Compound | Mechanistic Question | Expected Observation |
| 1-phenylethylamine-N,N-d2 | Is N-H bond cleavage part of the rate-determining step? | A primary kinetic isotope effect (KIE > 1) if N-H bond breaking is rate-limiting. |
| 2-ethylbutanoic acid-2-d | Does enolization and potential racemization at the alpha-carbon of the acid occur? (Less relevant here as the acid is achiral) | Isotopic scrambling or changes in stereochemistry if applicable. |
These studies would provide invaluable, detailed insights into the transition state of the reaction, complementing the information gathered from kinetic and stereochemical analyses. However, to date, such specific research on this compound has not been published.
Derivatization and Analog Synthesis Strategies for Academic Exploration
Synthesis of Isotopically Labeled 2-ethyl-N-(1-phenylethyl)butanamide Analogs for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. nih.gov The synthesis of deuterium (B1214612) (²H) and carbon-13 (¹³C) labeled analogs of this compound can provide deep insights into its chemical and biological transformations.
A common strategy for introducing deuterium is through the use of deuterated reagents in the final synthetic steps. For instance, the reduction of a suitable precursor with a deuterium source can install the label at a specific position. General methods for deuterium labeling often involve H-D exchange reactions catalyzed by transition metals like palladium. rsc.org
Carbon-13 labeling can be achieved by incorporating a ¹³C-labeled precursor in the synthesis. For the synthesis of ¹³C-labeled this compound, one could envision using ¹³C-labeled 2-ethylbutanoyl chloride or ¹³C-labeled 1-phenylethylamine (B125046). The synthesis of ¹³C-labeled carboxylic acid chlorides can be accomplished from the corresponding ¹³C-labeled carboxylic acids, which are often commercially available or can be synthesized from ¹³C-labeled starting materials like ¹³CO₂. nih.gov
Mechanistic studies that could be facilitated by these labeled analogs include:
Kinetic Isotope Effect (KIE) Studies: By comparing the reaction rates of the labeled and unlabeled compound, the breaking of a specific C-H or C-C bond in the rate-determining step can be investigated.
Metabolic Pathway Elucidation: Labeled analogs can be used in in vitro or in vivo systems to trace the metabolic fate of the molecule, identifying metabolites by mass spectrometry.
NMR Spectroscopic Analysis: ¹³C-labeling can enhance NMR signals, aiding in the structural elucidation of complex adducts or in studying conformational dynamics. mdpi.com
A plausible synthetic approach for introducing deuterium at the benzylic position of the 1-phenylethyl moiety would involve the reduction of the corresponding imine with a deuterated reducing agent.
| Isotopically Labeled Analog | Labeling Position | Potential Synthetic Precursor | Labeling Reagent | Potential Mechanistic Application |
| [²H₁]-2-ethyl-N-(1-phenylethyl)butanamide | Benzylic C-H of phenylethyl group | Imine from acetophenone (B1666503) and 2-ethylbutanamide | Sodium borodeuteride (NaBD₄) | KIE studies of reactions involving the benzylic proton |
| [¹³C₁]-2-ethyl-N-(1-phenylethyl)butanamide | Carbonyl carbon of the butanamide moiety | 2-ethyl-[1-¹³C]butanoyl chloride | Commercially available ¹³C-labeled starting materials | Tracing the amide bond in chemical or enzymatic reactions |
| [¹³C₆]-2-ethyl-N-(1-phenylethyl)butanamide | Phenyl ring of the phenylethyl group | 1-[¹³C₆]phenylethylamine | ¹³C₆-Benzene as starting material for amine synthesis | Probing aromatic interactions and transformations |
Preparation of Structural Analogs for Systematic Investigation of Steric and Electronic Effects
The systematic synthesis of structural analogs is a powerful strategy to probe the influence of steric and electronic factors on the properties and reactivity of a molecule. For this compound, modifications can be introduced at various positions, including the phenyl ring, the ethyl groups of the butanoyl moiety, and the methyl group of the phenylethyl moiety.
Electronic Effects: The electronic properties of the phenyl ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the ortho-, meta-, or para-positions. This can be achieved by starting with appropriately substituted 1-phenylethylamines in the amidation reaction. The impact of these substituents on factors like amide bond rotation, hydrogen bonding capacity, and reactivity in chemical transformations can then be systematically evaluated. researchgate.net
Steric Effects: The steric environment around the chiral center and the amide bond can be altered by replacing the ethyl groups of the butanoyl moiety with bulkier or smaller alkyl groups. Similarly, the methyl group on the chiral center of the phenylethylamine moiety can be replaced with other alkyl groups. These modifications would allow for a systematic investigation of how steric hindrance affects the conformational preferences and reactivity of the molecule.
| Analog Type | Modification | Example Analog | Investigated Effect |
| Electronic | Substitution on the phenyl ring | 2-ethyl-N-[1-(4-nitrophenyl)ethyl]butanamide | Electron-withdrawing effect on the aromatic ring |
| Electronic | Substitution on the phenyl ring | 2-ethyl-N-[1-(4-methoxyphenyl)ethyl]butanamide | Electron-donating effect on the aromatic ring |
| Steric | Variation of the acyl group | N-(1-phenylethyl)acetamide | Reduced steric bulk at the acyl side |
| Steric | Variation of the acyl group | N-(1-phenylethyl)pivalamide | Increased steric bulk at the acyl side |
| Steric | Variation at the chiral center | 2-ethyl-N-(1-phenylpropyl)butanamide | Increased steric bulk at the chiral center |
The synthesis of these analogs would typically follow the same general amidation procedure, reacting the corresponding substituted 1-phenylethylamine with the appropriate acyl chloride or carboxylic acid.
Research into Precursor-Product Relationships in Complex Synthetic Pathways
The synthesis of this compound, while seemingly straightforward via the amidation of 1-phenylethylamine with 2-ethylbutanoyl chloride or 2-ethylbutanoic acid, can be influenced by various factors that affect the yield and purity of the final product. Understanding the precursor-product relationships is crucial for optimizing the reaction conditions and minimizing the formation of byproducts.
A primary synthetic route involves the reaction of 1-phenylethylamine with 2-ethylbutanoyl chloride in the presence of a base to neutralize the HCl byproduct.
Potential Side Reactions and Byproducts:
Diacylation: If the reaction conditions are not carefully controlled, the secondary amine product could potentially undergo a second acylation, although this is generally less favorable for steric reasons.
Racemization: Depending on the reaction conditions (e.g., harsh temperatures or prolonged reaction times), there is a possibility of racemization at the chiral center of the 1-phenylethylamine moiety, especially if the amine is deprotonated.
Reaction with the Base: The base used to scavenge HCl could potentially react with the acyl chloride, leading to unwanted byproducts.
Unreacted Starting Materials: Incomplete reactions will lead to the presence of unreacted 1-phenylethylamine and 2-ethylbutanoyl chloride (or its hydrolysis product, 2-ethylbutanoic acid) in the final mixture.
An alternative "green" synthetic approach involves the direct condensation of 1-phenylethylamine with 2-ethylbutanoic acid, often with a catalyst like boric acid, and removal of water to drive the reaction to completion. In this case, the primary challenge is achieving complete conversion and efficiently removing the water byproduct.
| Precursor | Reagent | Potential Byproduct | Reason for Formation |
| 1-phenylethylamine | 2-ethylbutanoyl chloride (excess) | N,N-bis(2-ethylbutanoyl)-1-phenylethylamine | Over-acylation of the product |
| 2-ethylbutanoyl chloride | Water (contaminant) | 2-ethylbutanoic acid | Hydrolysis of the acyl chloride |
| Chiral 1-phenylethylamine | Strong base, high temperature | Racemic this compound | Racemization of the chiral center |
By carefully analyzing the reaction mixture using techniques like chromatography (TLC, GC, HPLC) and spectroscopy (NMR, MS), the formation of these byproducts can be monitored, and the reaction conditions can be optimized to maximize the yield of the desired product.
Exploration of this compound as a Chiral Scaffold for Diverse Chemical Transformations
Chiral amides derived from readily available chiral amines like 1-phenylethylamine have been extensively used as chiral auxiliaries and scaffolds in asymmetric synthesis. The N-(1-phenylethyl) moiety can effectively control the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule. This compound itself can be explored as a chiral scaffold for various chemical transformations.
The presence of the chiral center adjacent to the nitrogen atom can influence the facial selectivity of reactions involving the amide group or substituents on the acyl chain. The conformational rigidity of the amide bond, often in a trans conformation, and the predictable spatial arrangement of the phenyl group play a crucial role in directing the approach of reagents.
Potential Chemical Transformations:
Asymmetric Alkylation: The enolate of this compound, generated by a suitable base, could be alkylated with various electrophiles. The stereochemical outcome of this reaction would be influenced by the chiral N-(1-phenylethyl) group.
Asymmetric Aldol (B89426) Reactions: The enolate could also be reacted with aldehydes or ketones in an asymmetric aldol reaction to generate new stereocenters.
Directed Ortho-Metalation: The amide functionality can direct the metalation of the phenyl ring at the ortho position. Subsequent reaction with an electrophile would lead to ortho-substituted chiral phenylethylamine derivatives.
Asymmetric Reduction: Reduction of a ketone or other prochiral group introduced into the acyl chain could proceed with diastereoselectivity controlled by the chiral auxiliary.
The successful application of this compound as a chiral scaffold would depend on the ability of the N-(1-phenylethyl) group to effectively bias the transition state of the reaction, leading to a high degree of stereocontrol. Subsequent cleavage of the auxiliary group would then provide access to enantiomerically enriched products.
| Transformation | Reactive Site | Reagent | Potential Chiral Product |
| Asymmetric Alkylation | α-carbon of the butanoyl group | LDA, Alkyl halide | Chiral α-substituted butanoic acid (after hydrolysis) |
| Asymmetric Aldol Reaction | α-carbon of the butanoyl group | LDA, Aldehyde | Chiral β-hydroxy carboxylic acid (after hydrolysis) |
| Directed Ortho-Metalation | Ortho-position of the phenyl ring | n-BuLi, Electrophile | Chiral ortho-substituted 1-phenylethylamine (after hydrolysis) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethyl-N-(1-phenylethyl)butanamide, and how can reaction conditions be optimized?
- The compound is typically synthesized via amidation between 2-ethylbutanoyl chloride and (1-phenylethyl)amine. A base like triethylamine is used to neutralize HCl, with anhydrous dichloromethane or THF as solvents. Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.1 amine:acyl chloride), and inert atmospheres to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) and purity (>95%).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm backbone structure (e.g., amide proton at δ 6.2–6.5 ppm, ethyl groups at δ 0.9–1.5 ppm). FTIR identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹). Mass Spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 233.18) .
Q. How can the stereochemical configuration of the 1-phenylethyl moiety be determined?
- Vibrational Circular Dichroism (VCD) : Combined with ab initio Hartree-Fock calculations, VCD distinguishes enantiomers by comparing experimental and simulated spectra. For example, (R)- and (S)-1-phenylethyl groups show distinct C-H bending and amide stretching patterns . Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) resolves enantiomers with baseline separation (α > 1.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Assay-Specific Variables : Control for cell line variability (e.g., HEK293 vs. CHO-K1), membrane permeability (logP ~2.5), and metabolic stability (CYP450 inhibition assays). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to validate target engagement .
- Data Normalization : Apply Z-score normalization to account for inter-lab variability. For IC₅₀ discrepancies >10-fold, reevaluate solvent effects (DMSO tolerance <0.1%) or assay detection limits .
Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., GPCRs) using the compound’s 3D structure (PubChem CID: 119486-07-6). Refine docking poses with molecular dynamics (NAMD, 100 ns simulations) to assess stability of hydrogen bonds (e.g., amide-NH to Asp113 in β₂-adrenergic receptor) .
- QSAR Modeling : Use descriptors like polar surface area (PSA ≈ 50 Ų) and LogD (2.1) to predict ADMET properties. Random forest models trained on thienopyrazole analogs show R² >0.85 for activity prediction .
Q. How can enantioselective synthesis be optimized to produce >99% ee of the target enantiomer?
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of precursor alkenes, achieving ee >98% at 50°C/10 bar H₂. Kinetic Resolution : Lipase-catalyzed (CAL-B) acetylation of racemic amine intermediates selectively modifies the undesired enantiomer (krel = 4.2) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
